3-(3-Methoxypiperidin-1-yl)propanoic acid
Description
3-(3-Methoxypiperidin-1-yl)propanoic acid is a piperidine-substituted propanoic acid derivative characterized by a methoxy group at the 3-position of the piperidine ring. The methoxy group on the piperidine ring likely influences its electronic and steric properties, affecting solubility, acidity (pKa), and biological interactions .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(3-methoxypiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-8-3-2-5-10(7-8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
QIWFLLVVMPJLDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCN(C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-Methoxypiperidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of an isoxazole ring, methylation, ester reduction, benzylic chlorination, benzylic substitution, and finally hydrolysis and decarboxylation . This multi-step process ensures the formation of the desired compound with high purity and yield.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under specific conditions, though this is less common due to its already oxidized state. The piperidine ring’s methoxy group remains stable under typical oxidation conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic or basic aqueous medium | Likely degradation products (not well-documented) | Limited utility due to structural stability. |
Reduction Reactions
The carboxylic acid moiety is reducible to primary alcohols, while the methoxy group and piperidine ring remain intact.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, reflux | 3-(3-Methoxypiperidin-1-yl)propan-1-ol | Moderate |
| Borane-THF complex | Tetrahydrofuran, 0–25°C | Same as above | High |
Reduction proceeds via conversion of the carboxylic acid to a primary alcohol, retaining the piperidine and methoxy functionalities.
Substitution Reactions
The carboxylic acid group participates in nucleophilic acyl substitution, forming derivatives such as acid chlorides or esters.
Table 3.1: Substitution at the Carboxylic Acid Group
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Pyridine, reflux | 3-(3-Methoxypiperidin-1-yl)propanoyl chloride | Precursor for amides or esters. |
| Ethanol/H⁺ | Acid catalysis, reflux | Ethyl 3-(3-methoxypiperidin-1-yl)propanoate | Esterification for prodrug design. |
Amidation Reactions
The acid chloride intermediate reacts with amines to form amides, expanding utility in medicinal chemistry.
| Amine | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Benzylamine | Dichloromethane, room temp. | N-Benzyl-3-(3-methoxypiperidin-1-yl)propanamide | Potential CNS-targeting derivatives. |
| Glycine methyl ester | THF, 0°C to room temp. | Peptide-like conjugates | Prodrug or metabolic stability studies. |
Piperidine Ring Functionalization
The tertiary amine in the piperidine ring can undergo alkylation or quaternization, though this is less explored in literature.
| Reagent | Conditions | Product | Challenges |
|---|---|---|---|
| Methyl iodide | DMF, 60°C | Quaternary ammonium salt | Low selectivity due to steric hindrance. |
Thermal and Stability Studies
Differential scanning calorimetry (DSC) studies indicate moderate thermal stability, with decomposition observed above 200°C. No explosive tendencies are reported under standard handling conditions .
Comparative Reactivity with Analogues
The methoxy group at the 3-position of the piperidine ring enhances electron density, slightly increasing nucleophilicity at the nitrogen compared to unsubstituted piperidine derivatives. This contrasts with hydroxyl-substituted analogues, which exhibit higher polarity and solubility .
Key Mechanistic Insights:
-
Esterification : Proceeds via classical acid-catalyzed nucleophilic acyl substitution.
-
Reduction : LiAlH₄ selectively reduces the carboxylic acid without affecting the methoxy group or piperidine ring.
-
Amidation : Requires prior activation of the carboxylic acid (e.g., via SOCl₂) to enhance reactivity with amines.
This compound’s versatility in generating pharmacologically relevant derivatives underscores its value in drug discovery. Further studies are needed to explore underutilized reactions, such as C–H functionalization of the piperidine ring.
Scientific Research Applications
3-(3-Methoxypiperidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine-Substituted Propanoic Acid Analogs
Piperidine rings with varied substituents significantly alter the physicochemical and biological profiles of propanoic acid derivatives:
Key Observations :
Phenylpropanoic Acid Derivatives
Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against E. coli and S. aureus (MIC values: 8–16 µg/mL), attributed to halogen-enhanced membrane disruption . In contrast, 3-(3-methoxypiperidin-1-yl)propanoic acid lacks aromatic chlorination but may leverage the methoxy-piperidine moiety for targeted interactions.
Thioether-Containing Propanoic Acid Esters
3-(Methylthio)propanoic acid esters (e.g., methyl and ethyl esters in pineapples) are critical aroma compounds with odor activity values (OAVs) up to 622.49 µg·kg⁻¹ . While these esters differ in function (flavor vs.
Heterocyclic Propanoic Acid Derivatives
- Pyridazine/Pyrazole Amides: Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids show analgesic activity comparable to aspirin in writhing tests .
- Pyran-Substituted Analogs: 3-(2-oxo-2H-pyran-6-yl)propanoic acid demonstrates moderate antifungal activity against Aspergillus niger (MIC: 50 µg/mL) .
Data Table: Comparative Overview of Key Compounds
Biological Activity
3-(3-Methoxypiperidin-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, consolidating findings from diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C9H17NO3
- Molecular Weight : 185.24 g/mol
- IUPAC Name : 3-(3-Methoxypiperidin-1-yl)propanoic acid
The compound features a piperidine ring substituted with a methoxy group and a propanoic acid moiety, which may influence its biological interactions.
The biological activity of 3-(3-Methoxypiperidin-1-yl)propanoic acid is primarily attributed to its interaction with various biological targets. Research suggests that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways.
Key Targets:
- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : This receptor is crucial in regulating glucose and lipid metabolism. The compound may modulate its activity, influencing metabolic disorders such as diabetes and obesity .
1. Anti-inflammatory Effects
Studies indicate that 3-(3-Methoxypiperidin-1-yl)propanoic acid exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is significant in conditions like rheumatoid arthritis and other inflammatory diseases.
2. Neuroprotective Properties
Research has shown that the compound may protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Methoxypiperidin-1-yl)propanoic acid?
- Methodological Answer : The synthesis typically involves coupling 3-methoxypiperidine with a propanoic acid derivative. For example, nucleophilic substitution or amide bond formation can be employed. A plausible route includes reacting 3-methoxypiperidine with bromopropanoic acid under basic conditions (e.g., NaH in DMF), followed by purification via column chromatography. Similar strategies are documented for analogs like 3-(1-methylimidazol-2-ylthio)propanoic acid, where bromopropanoic acid reacts with heterocyclic amines .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Use protecting groups (e.g., tert-butyl esters) for carboxylic acids if necessary.
Q. How should researchers characterize the purity and structure of 3-(3-Methoxypiperidin-1-yl)propanoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR to confirm the methoxypiperidine ring and propanoic acid backbone. Look for characteristic shifts: methoxy (~3.3 ppm in H NMR) and carboxylic acid protons (~12 ppm, if free) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm) .
Advanced Research Questions
Q. How does the methoxy group on the piperidine ring influence metabolic stability in vivo?
- Methodological Answer : Methoxy groups often undergo demethylation via cytochrome P450 enzymes, forming hydroxylated metabolites. For example, 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid is metabolized to 3-(3,4-dihydroxyphenyl)propanoic acid, which is further conjugated (sulfation/glucuronidation) . To study this:
- In Vitro Assays : Incubate the compound with liver microsomes and monitor demethylation using LC-MS.
- Stability Screening : Compare half-life (t) with non-methoxy analogs to assess metabolic resistance.
Q. How can researchers resolve discrepancies in experimental data, such as conflicting NMR or activity results?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR is ambiguous).
- Batch Analysis : Check for batch-to-batch variability in synthesis (e.g., residual solvents affecting solubility or activity).
- Computational Modeling : Perform DFT calculations to predict NMR shifts or molecular docking to explain unexpected bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
